Comparative Potency: Remikiren and Aliskiren are Equipotent Against Recombinant Human Renin (Ki ≤ 0.04 nM)
In a direct head-to-head comparison, remikiren and aliskiren were found to be equipotent inhibitors of recombinant human renin, both exhibiting a K(i) ≤ 0.04 nM. This demonstrates that, at the molecular target level, remikiren possesses comparable intrinsic activity to the clinically approved benchmark DRI, aliskiren [1].
| Evidence Dimension | Inhibition Constant (Kᵢ) for Recombinant Human Renin |
|---|---|
| Target Compound Data | ≤ 0.04 nM |
| Comparator Or Baseline | Aliskiren (≤ 0.04 nM); Compound 1 (1 nM) |
| Quantified Difference | Remikiren is equipotent to aliskiren (both ≤0.04 nM) and 25-fold more potent than Compound 1 (1 nM). |
| Conditions | In vitro assay with recombinant human renin and fluorescent substrate; surface plasmon resonance (SPR) biosensor analysis. |
Why This Matters
This data positions remikiren as a high-potency molecular probe, offering a validated, equipotent comparator to aliskiren for studies focused on target engagement and binding kinetics.
- [1] Gossas T, et al. 2012. Aliskiren displays long-lasting interactions with human renin. Naunyn Schmiedebergs Arch Pharmacol. 385(2):219-24. PMID: 22193701. View Source
